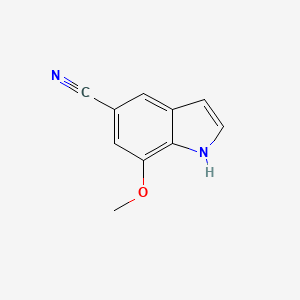

7-Methoxy-1H-indole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

7-methoxy-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-9-5-7(6-11)4-8-2-3-12-10(8)9/h2-5,12H,1H3 |

InChI Key |

MFHDNZVKYCQFDC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)C#N)C=CN2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 7 Methoxy 1h Indole 5 Carbonitrile

Mechanistic Investigations of Nitrile Group Reactivity

The nitrile (-C≡N) group is a versatile functional handle characterized by its electrophilic carbon atom and the ability of its nitrogen to be protonated or coordinate to Lewis acids. Its reactivity in 7-Methoxy-1H-indole-5-carbonitrile is a key aspect of its chemical character.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions, which are fundamental to its derivatization. The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking one of the π-bonds and forming a tetrahedral intermediate.

A common example of this reactivity is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The mechanism proceeds as follows:

Nucleophilic Attack: The carbanion-like R group from the Grignard reagent attacks the electrophilic nitrile carbon.

Formation of Imine Anion: This attack forms an intermediate imine anion, which is stabilized by the magnesium halide salt.

Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield a ketone. This transformation effectively converts the nitrile group into a carbonyl group, for instance, leading to the formation of a 5-acyl-7-methoxy-1H-indole derivative.

Similarly, reduction of the nitrile group can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). This reaction also proceeds via nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon. The process typically involves two successive hydride additions, ultimately leading to a primary amine (7-methoxy-1H-indol-5-yl)methanamine after acidic workup.

Hydrolysis and Subsequent Derivatization Pathways of the Nitrile Functionality

The hydrolysis of the nitrile group is a significant transformation pathway, allowing access to both amides and carboxylic acids. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. stackexchange.com

Under controlled, milder conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide. This selective conversion can be achieved using reagents like hydrogen peroxide in an alkaline medium or by using specific acid catalysts like a TFA-H₂SO₄ mixture. stackexchange.comechemi.com This process stops at the amide stage (7-methoxy-1H-indole-5-carboxamide) before further hydrolysis occurs.

Pathway to Amide:

Mechanism: The reaction begins with the attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the nitrile carbon. chemistrysteps.com A series of proton transfers leads to the formation of the amide. Stopping the reaction at this intermediate stage is crucial for isolating the amide product. echemi.com

Conversely, more vigorous hydrolysis under either strongly acidic or basic conditions leads to the complete conversion of the nitrile group to a carboxylic acid. libretexts.org

Pathway to Carboxylic Acid:

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid like HCl or H₂SO₄ first forms the amide, which is then further hydrolyzed under the harsh conditions to the carboxylic acid (7-methoxy-1H-indole-5-carboxylic acid) and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Refluxing the nitrile with a strong base like NaOH also proceeds through the amide intermediate. The final product is the salt of the carboxylic acid (a carboxylate). Subsequent acidification is required to protonate the carboxylate and isolate the neutral 7-methoxy-1H-indole-5-carboxylic acid. chemistrysteps.comlibretexts.org

Table 1: Nitrile Group Hydrolysis Pathways and Conditions

| Desired Product | Reagents and Conditions | Intermediate | Final Product Name |

| Amide | Controlled hydrolysis (e.g., H₂O₂, base, moderate temp.) | Imidic Acid | 7-Methoxy-1H-indole-5-carboxamide |

| Carboxylic Acid | Strong acid (e.g., aq. HCl) and heat (reflux) | Amide | 7-Methoxy-1H-indole-5-carboxylic acid |

| Carboxylate Salt | Strong base (e.g., aq. NaOH) and heat (reflux) | Amide | Sodium 7-methoxy-1H-indole-5-carboxylate |

Reactivity of the Indole (B1671886) Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated proton (N-H). Its reactivity is pivotal, allowing for functionalization that can modulate the compound's properties.

Alkylation and Acylation Reactions

The indole N-H proton is weakly acidic and can be removed by a suitable base to form an indolide anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acylating agents. The presence of the electron-withdrawing nitrile group at the C-5 position increases the acidity of the N-H proton compared to unsubstituted indole, thereby facilitating its removal and subsequent N-functionalization. thieme-connect.comlookchem.com

N-Acylation: N-acylation can be achieved using various methods. A common laboratory method involves reacting the indole with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comresearchgate.net This method is effective for indoles bearing electron-withdrawing groups. lookchem.com Another efficient method utilizes thioesters as stable acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org These reactions result in the formation of N-acylindoles, which are important motifs in many biologically active molecules. beilstein-journals.org

N-Alkylation: N-alkylation is typically performed by first deprotonating the indole with a base (e.g., NaH, KOH) to form the nucleophilic indolide anion, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). rsc.org Copper-catalyzed methods have also been developed for the N-alkylation of indoles using reagents like N-tosylhydrazones. rsc.org Asymmetric N-alkylation methods have also been explored to produce chiral N-functionalized indoles. rsc.orgmdpi.com

Table 2: N-H Functionalization Reactions

| Reaction Type | Typical Reagents | Role of C5-Nitrile Group | Product Class |

| N-Acylation | RCOCl, Base (e.g., K₂CO₃) | Increases N-H acidity, facilitating deprotonation | N-Acylindole |

| RCOOH, DCC, DMAP | Increases N-H acidity, facilitating deprotonation | N-Acylindole | |

| RCOSR', Base (e.g., Cs₂CO₃) | Increases N-H acidity, facilitating deprotonation | N-Acylindole | |

| N-Alkylation | 1. Base (e.g., NaH) 2. R-X | Increases N-H acidity, facilitating deprotonation | N-Alkylindole |

Participation in Intermolecular Hydrogen Bonding Networks

The indole N-H group is a classic hydrogen bond donor. nih.gov In the solid state, this compound can participate in extensive intermolecular hydrogen bonding. The N-H group can form a hydrogen bond with one of two potential acceptor sites on a neighboring molecule: the nitrogen atom of the nitrile group or the oxygen atom of the methoxy (B1213986) group.

These hydrogen bonds are crucial in defining the crystal packing and influencing the material's physical properties, such as its melting point and solubility. The formation of these networks stabilizes the crystal lattice. nih.gov The specific geometry and strength of these bonds can be elucidated through techniques like X-ray crystallography and solid-state NMR. nih.gov The presence of both a strong donor (N-H) and two acceptor sites (-C≡N and -OCH₃) suggests that complex and stable hydrogen-bonding networks are likely to form.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The site of substitution is directed by the inherent electronics of the indole nucleus and the influence of existing substituents.

For an unsubstituted indole, the C-3 position is the most nucleophilic and the preferred site of electrophilic attack. In this compound, this intrinsic reactivity is modulated by the substituents:

Indole Nitrogen: The lone pair on the indole nitrogen strongly activates the C-3 position for electrophilic attack.

7-Methoxy Group (-OCH₃): This is a strong electron-donating group (activating) via resonance. It directs electrophiles to the ortho and para positions relative to itself. In this case, it activates the C-6 position and, to a lesser extent, the C-2 position.

5-Cyano Group (-CN): This is a strong electron-withdrawing group (deactivating) through both inductive and resonance effects. It directs incoming electrophiles to the meta positions, which are C-4 and C-6.

Reactivity of the Methoxy Group

The methoxy group at the 7-position of the indole ring plays a pivotal role in modulating the molecule's electronic properties and serves as a handle for synthetic modification.

Demethylation Reactions (e.g., using Boron Tribromide)

The cleavage of the methyl ether to unveil the corresponding phenol (B47542) is a common and important transformation. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, including those on the indole scaffold. orgsyn.orgchem-station.comcommonorganicchemistry.com The reaction proceeds under relatively mild conditions, often at or below room temperature, which is advantageous for substrates bearing other sensitive functional groups. orgsyn.org

The mechanism involves the strong Lewis acidic boron atom coordinating to the ether oxygen, forming an oxonium ion complex. This coordination activates the methyl group for nucleophilic attack by a bromide ion, which is released from the BBr₃, to produce methyl bromide and a dibromoboryl ether intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired 7-hydroxy-1H-indole-5-carbonitrile. chem-station.com

The general conditions for such a transformation are summarized in the table below, based on typical procedures for aryl methyl ether demethylation.

Table 1: Typical Reaction Conditions for Demethylation with Boron Tribromide

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Boron tribromide (BBr₃) | orgsyn.orgchem-station.com |

| Solvent | Dichloromethane (DCM) | orgsyn.orgcommonorganicchemistry.com |

| Temperature | 0 °C to room temperature | chem-station.comcommonorganicchemistry.com |

| Workup | Aqueous quench | orgsyn.orgchem-station.com |

This demethylation is a crucial step in the synthesis of various biologically active indole derivatives, where the phenolic hydroxyl group is a key pharmacophoric feature or a precursor for further functionalization.

Influence on Aromaticity and Electron Density of the Indole Ring

The substituents on the indole ring, namely the methoxy group at C7 and the cyano group at C5, have opposing electronic effects that collectively influence the aromaticity and electron density of the bicyclic system. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) portion of the indole ring. Conversely, the cyano group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack.

Spectroscopic and computational studies on substituted indoles, such as 5-cyanoindole, have shown that the presence of an electron-withdrawing group at the C5 position significantly alters the electronic structure. researchgate.net The combination of the electron-donating 7-methoxy group and the electron-withdrawing 5-cyano group creates a "push-pull" system. This electronic arrangement can influence the regioselectivity of further reactions. The increased electron density from the methoxy group at the C7 position would generally direct electrophilic attack to the C4 and C6 positions. However, the strong deactivating effect of the cyano group at C5 complicates this, making predictions of reactivity less straightforward without specific experimental data.

Radical Reactions and Oxidative Transformations

While specific studies on radical reactions of this compound are not widely documented, the reactivity of related indole derivatives provides insights into potential transformations. Indoles are known to undergo oxidative coupling reactions. For instance, the oxidative coupling of indoles with 3-oxindoles can be achieved using oxidants like ceric ammonium nitrate (B79036) (CAN). baranlab.orgresearchgate.net These reactions often proceed via radical or radical-cation intermediates. The substitution pattern on the indole ring, including the presence of methoxy groups, can influence the yield and regioselectivity of such couplings. baranlab.org In some cases, electron-donating groups can lead to lower yields in certain oxidative couplings. baranlab.org

Furthermore, oxidative radical cyclizations are a known method for constructing complex heterocyclic systems from indole precursors. nih.gov It is plausible that under appropriate conditions, the indole nitrogen or other positions on the ring of this compound could participate in radical-initiated cyclization or intermolecular coupling reactions.

Metal-Catalyzed Transformations and C-H Activation Studies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and indoles are important substrates in this field. rsc.orgnih.govnih.gov Palladium-catalyzed reactions are particularly prevalent for the C-H functionalization of indoles. rsc.orgcaltech.edunih.govacs.orgnih.gov

While specific C-H activation studies on this compound are limited, research on related indole derivatives offers valuable precedents. The functionalization of the benzene ring of indoles (C4-C7 positions) is generally more challenging than at the C2 or C3 positions. rsc.orgnih.gov However, methods have been developed for the regioselective C-H functionalization at these positions, often employing directing groups.

For instance, palladium-catalyzed remote C-H phosphonylation of indoles at the C4 and C6 positions has been achieved through a radical approach, which can sometimes be directed by a group at the C7 position. researchgate.net Given the substitution pattern of this compound, C-H activation at the C4 or C6 positions could be envisioned. The methoxy group at C7 could potentially act as a directing group in some catalytic systems, although its directing ability is generally weaker than more traditional directing groups.

The following table summarizes some relevant metal-catalyzed C-H functionalization reactions on indole scaffolds that could potentially be applied to this compound.

Table 2: Examples of Metal-Catalyzed C-H Functionalization of Indoles

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|

| Oxidative Annulation | Pd(OAc)₂, O₂ | C2, C3 | caltech.edu |

| Intermolecular Alkenylation | Pd(OAc)₂, Solvent control | C2 or C3 | nih.gov |

| Dual C-H Functionalization | Pd(II), Diaryliodoniums | C2, C7 | rsc.org |

| Remote Phosphonylation | Palladium catalyst | C4, C6 | researchgate.net |

These examples highlight the potential for developing novel transformations of this compound through the strategic application of transition metal catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, spin-spin coupling, and multi-dimensional correlations, a definitive structural assignment of 7-Methoxy-1H-indole-5-carbonitrile can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), given in Hertz (Hz), reveal the connectivity of neighboring protons.

In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the proton on the nitrogen (N-H) of the indole ring often appears as a broad singlet at a downfield chemical shift. The aromatic protons on the indole core exhibit distinct chemical shifts and coupling patterns that are influenced by the substituents. For instance, in a related compound, 1-methyl-1H-indole-3-carbonitrile, the aromatic protons appear in the range of δ 7.29-7.76 ppm. rsc.org The methoxy (B1213986) group protons (-OCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. rsc.orgnih.gov The protons on the benzene (B151609) ring of the indole will show splitting patterns (e.g., doublets, triplets, or multiplets) depending on their adjacent protons, with typical coupling constants for ortho, meta, and para relationships. ubc.ca

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Indole) | ~8.0-8.5 | br s | - |

| Ar-H | ~7.0-7.8 | m | - |

| OCH₃ | ~3.9 | s | - |

Note: The table above provides expected ranges for the ¹H NMR data of this compound based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms and functional groups.

The carbon of the nitrile group (-C≡N) is typically observed in the range of δ 115-125 ppm. The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm). The carbon atom attached to the methoxy group (C-7) will be shifted downfield due to the electronegativity of the oxygen atom. The methoxy carbon itself will appear in the upfield region, generally between δ 55-65 ppm. nih.govresearchgate.net For example, in 1-methyl-1H-indole-3-carbonitrile, the carbon signals are observed between δ 85.5 and 136.0 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=N (Nitrile) | ~118 |

| Indole C | ~100-140 |

| OCH₃ | ~56 |

Note: The table above provides expected ranges for the ¹³C NMR data of this compound based on analogous structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon atom attached to an already assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com HMBC is particularly powerful for connecting different fragments of the molecule. For example, it can show correlations from the methoxy protons to the C-7 carbon of the indole ring, and from the indole protons to the nitrile carbon, thus confirming the positions of the substituents.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions. ksu.edu.sauni-siegen.de

Each functional group in this compound has characteristic vibrational frequencies.

Nitrile (-C≡N) : The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. rsc.org This is a very characteristic peak and is often used for the identification of nitriles.

Methoxy (-OCH₃) : The methoxy group has several characteristic vibrations. The C-H stretching vibrations of the methyl group are usually found around 2950 cm⁻¹ and 2850 cm⁻¹. nih.gov The asymmetric and symmetric C-O-C stretching vibrations are also prominent and typically appear in the region of 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively.

Indole Ring : The indole moiety shows several characteristic bands. The N-H stretching vibration of the indole ring is observed as a sharp band around 3400-3300 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also observed at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260-2220 |

| Methoxy (-OCH₃) | C-H Stretching | 2950, 2850 |

| C-O Stretching | 1275-1200, 1150-1085 | |

| Indole | N-H Stretching | 3400-3300 |

| Aromatic C-H Stretching | >3000 | |

| C=C Stretching | 1600-1450 |

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. ksu.edu.sa Therefore, symmetric vibrations and vibrations of non-polar bonds often give stronger signals in Raman spectra. The nitrile stretch is also typically strong in the Raman spectrum.

Vibrational spectroscopy is a sensitive probe of the molecular environment. Intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of vibrational bands. nih.gov

The N-H stretching vibration of the indole ring is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the nitrile nitrogen or the methoxy oxygen of a neighboring molecule. This interaction would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to the spectrum in a dilute non-polar solvent. By analyzing these spectral shifts, the nature and strength of intermolecular hydrogen bonding in the solid state or in solution can be investigated.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into a molecule's structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for assigning an unambiguous elemental formula to a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a single, unique elemental composition. Electrospray ionization (ESI) is a soft ionization technique, meaning it typically generates the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

For this compound, the exact mass can be calculated based on its elemental formula, C₁₀H₈N₂O. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass is determined. HRESI-MS analysis would be expected to yield an m/z value that corresponds to this calculated mass with very high accuracy, typically within a few parts per million (ppm). This allows for the confident confirmation of the elemental composition, a crucial first step in structural elucidation. While experimental data for this specific compound is not widely published, the principles of HRESI-MS provide a robust framework for its identification. For instance, a related compound, 7-Methoxy-1H-indole (C₉H₉NO), has a computed monoisotopic mass of 147.068413911 Da. nih.gov The addition of a nitrile group (CN) and the removal of a hydrogen atom to arrive at the target molecule would adjust this mass accordingly, and HRESI-MS would be used to verify the new, precise mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Theoretical Monoisotopic Mass | 172.06366 Da |

| Expected Ion (ESI Positive Mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 173.07149 Da |

This table is generated based on theoretical calculations and illustrates the expected data from an HRESI-MS experiment.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to deduce the structure of a molecule. In an MS/MS experiment, the ion of interest (in this case, the protonated molecule [M+H]⁺ of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule's structure.

The fragmentation of this compound would be expected to follow pathways characteristic of indole, methoxyaryl, and nitrile-containing compounds. Some plausible fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion with a mass loss of 15 Da.

Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the resulting ion may lose carbon monoxide (CO), a characteristic fragmentation of cyclic ethers and phenols, leading to a further mass loss of 28 Da.

Loss of Hydrogen Cyanide: The nitrile group can be eliminated as hydrogen cyanide (HCN), resulting in a mass loss of 27 Da.

Cleavage of the Indole Ring: The indole ring itself can undergo characteristic cleavages, although it is a relatively stable aromatic system.

Analysis of GC-MS data for the closely related compound 7-Methoxy-1H-indole shows prominent peaks at m/z 147 (the molecular ion), 132 (loss of a methyl group), and 104 (further loss of CO). nih.gov For this compound, we would predict a more complex pattern due to the presence of the nitrile group.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Proposed Neutral Loss | Predicted Fragment m/z |

| 173.07 | [M+H - •CH₃]⁺ | 15 | •CH₃ | 158.07 |

| 173.07 | [M+H - HCN]⁺ | 27 | HCN | 146.07 |

| 158.07 | [M+H - •CH₃ - CO]⁺ | 28 | CO | 130.07 |

This table outlines hypothetical fragmentation data based on established chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted indole ring system. Indole itself exhibits characteristic absorption bands in the UV region. nist.gov These absorptions are due to π → π* transitions within the aromatic system. In the nomenclature of Platt, these are referred to as the ¹Lₐ and ¹Lₑ states. The ¹Lₑ band is typically a sharp, structured band at shorter wavelengths, while the ¹Lₐ band is a broader band at longer wavelengths.

The substitution of the indole ring with a methoxy group and a nitrile group will influence the energy of these electronic transitions and thus shift the λmax values.

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).

Nitrile Group (-CN): The nitrile group is an electron-withdrawing group and can also extend the conjugation of the π-system, which generally leads to a bathochromic shift.

A study on 5-methoxyindole (B15748) showed that the presence of the methoxy group significantly alters the electronic spectrum compared to the parent indole molecule. researchgate.net For this compound, the combined effects of the electron-donating methoxy group at position 7 and the electron-withdrawing nitrile group at position 5 would result in a complex modulation of the indole chromophore's absorption profile. The precise λmax values would need to be determined experimentally, but they would be expected to be shifted to longer wavelengths compared to unsubstituted indole.

Table 3: Comparison of UV Absorption Maxima for Indole and a Predicted Range for this compound

| Compound | Solvent | ¹Lₐ Band (λmax, nm) | ¹Lₑ Band (λmax, nm) | Reference/Prediction |

| Indole | Various | ~270-290 | ~210-220 | nist.gov |

| This compound | Ethanol/Methanol | Predicted > 290 | Predicted > 220 | Hypothetical |

This table provides a qualitative prediction of the UV-Vis absorption based on the analysis of the parent chromophore and substituent effects.

Crystallographic Studies of 7 Methoxy 1h Indole 5 Carbonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.

Determination of Unit Cell Parameters and Space Group

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ), along with the crystal system and space group, are primary characteristics determined from X-ray diffraction data. For instance, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a related indole (B1671886) derivative, was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com Its unit cell parameters were determined as a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, and β = 91.871(5)°. mdpi.com Another polymorph of the same compound crystallizes in the monoclinic C2/c space group with different unit cell dimensions. nih.gov Similarly, methyl 5-methoxy-1H-indole-2-carboxylate crystallizes in the triclinic space group P-1. researchgate.net The study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another complex indole derivative, revealed its crystallization in the triclinic P-1 space group with unit cell parameters of a = 5.9308(2) Å, b = 10.3013(4) Å, c = 13.3448(5) Å, α = 99.948(2)°, β = 94.208(2)°, and γ = 102.269(2)°. mdpi.com

These examples highlight the diversity in crystal packing and symmetry that can be expected for derivatives of 7-Methoxy-1H-indole-5-carbonitrile. The specific substituents on the indole ring play a crucial role in directing the crystallization process and determining the final crystal system and space group.

Table 1: Unit Cell Parameters for Selected Indole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) nih.gov | Monoclinic | C2/c | 13.079(3) | 7.696(2) | 35.185 | 90 | 91.06(3) | 90 |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.com | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 90 | 91.871(5) | 90 |

| Methyl 5-methoxy-1H-indole-2-carboxylate researchgate.net | Triclinic | P-1 | 7.559 | 8.332 | 8.912 | 78.63 | 80.95 | 80.60 |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.3013(4) | 13.3448(5) | 99.948(2) | 94.208(2) | 102.269(2) |

Molecular Conformation, Bond Lengths, and Bond Angles within the Crystal Lattice

In the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the indole and triazole rings were found to be twisted with respect to each other. mdpi.com Analysis of bond lengths and angles reveals information about the electronic distribution within the molecule. For example, the bond lengths within the indole ring can indicate the degree of aromaticity and the influence of electron-donating or electron-withdrawing substituents. Theoretical calculations can complement experimental X-ray data, although slight deviations are expected as theoretical calculations often pertain to the gas phase while XRD data is from the solid state. researchgate.net

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability of the crystal lattice and influence physical properties such as melting point and solubility.

π-π Stacking Interactions

The planar aromatic indole ring system is well-suited for π-π stacking interactions. These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing to the cohesive energy of the crystal. In the structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, C-H···π interactions were observed, where a methyl group interacts with the π-system of the triazole ring. mdpi.com Such interactions are expected to be a significant feature in the crystal packing of this compound and its derivatives, influencing the orientation of molecules relative to one another.

Polymorphism and Crystal Engineering of Indole Carbonitriles

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability, which are of critical importance in the pharmaceutical industry. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the investigation of related indole derivatives provides significant insights into this phenomenon. A notable example is the discovery of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound structurally related to the title molecule. nih.govmdpi.com

Initial studies identified a polymorph of MI2CA, and subsequent research unexpectedly yielded a second crystalline form. mdpi.com This new polymorph crystallizes in the monoclinic system with the space group P21/c. nih.gov The formation of this distinct crystal structure highlights the subtle energetic balance that can lead to different packing arrangements.

The case of MI2CA underscores the importance of screening for polymorphism in indole derivatives. The existence of multiple crystalline forms can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and saturation levels. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | O-H···O, N-H···O, C-H···O | nih.govmdpi.com |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | Triclinic | P-1 | C-H···π | nih.gov |

This table presents crystallographic data for derivatives related to this compound to illustrate the principles of polymorphism and crystal engineering.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

To gain a more detailed and quantitative understanding of the intermolecular interactions that govern crystal packing, Hirshfeld surface analysis has emerged as a powerful tool. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. The Hirshfeld surface provides a visual representation of intermolecular contacts and can be color-mapped to highlight their nature and strength.

A derivative containing a methoxy-substituted benzene (B151609) ring, 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c] nih.govnih.govresearchgate.netbenzoxadiazocine, offers a case study for the application of Hirshfeld surface analysis. nih.govnih.gov In the crystal structure of this compound, a three-dimensional supramolecular network is formed through a combination of classical N-H···N hydrogen bonds and weaker C-H···O and C-H···π interactions. nih.govnih.gov

H···H contacts: These are the most significant, accounting for 51.4% of the Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. nih.govnih.gov

H···C/C···H contacts: These interactions, which include C-H···π bonds, contribute 26.7%. nih.govnih.gov

H···O/O···H contacts: Representing C-H···O hydrogen bonds, these account for 8.9% of the surface. nih.govnih.gov

H···N/N···H contacts: These correspond to the classical N-H···N hydrogen bonds and contribute 8.0%. nih.govnih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | 51.4% |

| H···C/C···H | 26.7% |

| H···O/O···H | 8.9% |

| H···N/N···H | 8.0% |

This table quantifies the intermolecular contacts in a related methoxy-substituted heterocyclic compound as determined by Hirshfeld surface analysis, providing a model for the types of interactions that may be present in the crystal structure of this compound. nih.govnih.gov

The red spots on the dnorm mapped Hirshfeld surface for this compound visually confirm the presence of strong hydrogen bonding interactions, particularly the C-H···O bonds. nih.gov This detailed quantitative and visual analysis is crucial for rationalizing the observed crystal packing and for the predictive design of new crystalline materials with tailored properties. While a specific Hirshfeld surface analysis for this compound is not available, the study of its derivatives provides a robust framework for understanding the interplay of intermolecular forces that would be at play in its own crystal structure.

Computational Chemistry and Theoretical Investigations of 7 Methoxy 1h Indole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic properties of molecules. DFT calculations for 7-Methoxy-1H-indole-5-carbonitrile would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy. asianpubs.org

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These optimized structural parameters are crucial for understanding its reactivity and interactions. asianpubs.org

The electronic structure, which dictates the molecule's chemical behavior, can also be thoroughly analyzed. Key parameters such as dipole moment, polarizability, and various quantum chemical descriptors can be calculated to provide a detailed electronic profile.

Table 1: Theoretical Geometric Parameters for a Substituted Indole (B1671886) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (indole ring) | 1.37-1.41 | - | - |

| C-N (indole ring) | 1.37-1.38 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| C≡N (carbonitrile) | 1.16 | - | - |

| C-C-N (indole ring) | 107-110 | - | - |

| C-O-C (methoxy) | - | 117.5 | - |

| C-C≡N (carbonitrile) | - | 178.9 | - |

This interactive table presents typical bond lengths and angles for a substituted indole derivative, illustrating the kind of data obtained from geometry optimization calculations. Actual values for this compound would require specific calculations.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (Infrared and Raman), which can be correlated with experimental data for structural validation. materialsciencejournal.org Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For this compound, characteristic frequencies for the N-H stretch, C≡N stretch, and various C-H and C-O stretches would be of particular interest. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Substituted Indole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

This interactive table provides representative HOMO and LUMO energy values for a substituted indole derivative. These values are crucial for predicting the molecule's electronic behavior and reactivity.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. tandfonline.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the environment on molecular behavior.

MD simulations can reveal the different conformations that this compound can adopt due to the rotation of its methoxy (B1213986) group and the flexibility of the indole ring. By analyzing the trajectory of the simulation, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties.

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can provide a realistic model of these interactions. nih.govrsc.orgaip.orgacs.org These simulations can show how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular forces affect the solute's conformation and dynamics. For this compound, understanding its behavior in different solvents is crucial for applications in various chemical and biological systems. Studies on similar indole derivatives have shown that solvent polarity can significantly influence their electronic spectra. researchgate.netacs.org

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a variety of molecular descriptors that are crucial for predicting chemical reactivity and behavior. nih.gov For this compound, these descriptors are heavily influenced by the interplay between the electron-donating methoxy group at the 7-position and the electron-withdrawing carbonitrile group at the 5-position, superimposed on the inherent electronic nature of the indole ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. libretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org In the case of this compound, the electron-rich indole nucleus, further enhanced by the methoxy group, would contribute significantly to the HOMO, making the ring susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the cyano group would lower the energy of the LUMO, potentially creating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net The combined effect of the methoxy and carbonitrile substituents on the indole core is expected to modulate this energy gap. rsc.org

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are prone to electrostatic interactions, both electrophilic and nucleophilic. acs.org For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the indole ring and the oxygen atom of the methoxy group, indicating these are sites for electrophilic attack or hydrogen bond donation. acs.org The nitrogen of the nitrile group would also exhibit a region of negative potential. Conversely, the hydrogen atom attached to the indole nitrogen would show a positive potential (blue regions), making it a potential hydrogen bond donor.

Global Reactivity Descriptors: Derived from the energies of the HOMO and LUMO, these descriptors provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

For this compound, the electron-donating methoxy group would be expected to decrease the ionization potential, while the electron-withdrawing nitrile group would increase the electron affinity. These opposing effects would lead to unique values for hardness, softness, and electrophilicity, defining its specific reactivity profile.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on theoretical correlation and prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry and materials science. nih.gov They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.gov While no specific QSAR/QSPR studies on a series containing this compound are publicly available, the methodology provides a clear framework for how such a study could be designed to predict its potential biological activities or properties.

A hypothetical QSAR study for a series of indole derivatives, including this compound, would involve the following steps:

Data Set Collection: A dataset of indole derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. nih.govnih.gov This dataset would serve as the basis for developing the QSAR model.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Geometric descriptors, steric parameters (e.g., molecular volume, surface area), and electronic descriptors (e.g., dipole moment, partial charges).

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. youtube.com The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. mdpi.com

For this compound, a QSAR model could predict its activity based on the values of its calculated descriptors. For instance, the model might reveal that a certain combination of electronic and steric properties, influenced by the methoxy and carbonitrile groups, is crucial for a specific biological activity.

| QSAR/QSPR Study Phase | Description | Key Considerations for this compound |

| Dataset Selection | Gathering a set of structurally related compounds with known activity/property data. | A series of substituted indoles with varied functional groups at positions 5 and 7. |

| Descriptor Generation | Calculating numerical values that represent the chemical structure. | Electronic descriptors to capture the effects of the methoxy and nitrile groups; steric descriptors for size and shape. |

| Model Building | Creating a mathematical relationship between descriptors and activity/property. | Utilizing linear or non-linear regression methods to establish the correlation. |

| Model Validation | Assessing the statistical significance and predictive power of the model. | Internal and external validation to ensure the model is robust and not due to chance. |

| Prediction | Using the validated model to predict the activity/property of new, untested compounds. | Predicting the biological activity of this compound. |

In Silico Studies of Molecular Recognition and Hypothetical Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comisfcppharmaspire.com This method is instrumental in understanding the molecular basis of drug action and in structure-based drug design. While specific docking studies for this compound are not reported, we can hypothesize its potential binding interactions based on its structural features and studies of other indole derivatives. orientjchem.orgnih.gov

In a hypothetical binding scenario, this compound could engage in several types of interactions within a protein's active site:

Hydrogen Bonding: The nitrogen atom of the indole ring (as a hydrogen bond acceptor) and the attached hydrogen (as a donor) are classic sites for hydrogen bonding. The oxygen atom of the 7-methoxy group and the nitrogen atom of the 5-carbonitrile group can also act as hydrogen bond acceptors. These interactions are highly directional and contribute significantly to binding affinity.

π-π Stacking and Hydrophobic Interactions: The aromatic indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor's binding pocket. The bicyclic ring system also contributes to hydrophobic interactions, which are crucial for desolvating the ligand from an aqueous environment and stabilizing its position in the binding site.

The specific combination and geometry of these interactions would determine the binding affinity and selectivity of this compound for a particular biological target. For example, in studies of other indole derivatives targeting serotonin (B10506) receptors, the indole moiety often penetrates deep into a hydrophobic pocket, while key hydrogen bonds anchor the ligand. nih.gov

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Indole N, Methoxy O, Carbonitrile N | Arginine, Lysine, Serine, Threonine, Tyrosine |

| π-π Stacking | Indole Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Indole Ring, Methyl group of Methoxy | Alanine, Valine, Leucine, Isoleucine, Proline |

| Dipolar Interactions | Carbonitrile Group | Polar residues (e.g., Serine, Threonine), backbone amides |

Applications of 7 Methoxy 1h Indole 5 Carbonitrile As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The unique substitution pattern of 7-Methoxy-1H-indole-5-carbonitrile makes it an ideal starting material for the synthesis of complex heterocyclic systems. The indole (B1671886) ring itself is a common motif in many biologically active compounds, and the presence of the methoxy (B1213986) and nitrile groups offers handles for a variety of chemical reactions.

Synthesis of Polycyclic Indole Derivatives

The indole framework of this compound can be elaborated upon to create polycyclic indole derivatives. These are compounds where one or more additional rings are fused to the indole core. Such structures are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules. The synthesis of these complex structures often involves leveraging the existing functionality of the starting indole. For instance, the indole nitrogen can be involved in cyclization reactions, and the benzene (B151609) portion of the indole can undergo electrophilic substitution or transition metal-catalyzed cross-coupling reactions to build additional rings.

Precursor for Fused Ring Systems

This compound is a key precursor for the construction of various fused ring systems. The reactivity of the indole ring, combined with the functional groups, allows for the annulation of new rings. For example, reactions that involve both the indole nitrogen and an adjacent carbon atom can lead to the formation of five- or six-membered rings fused to the indole nucleus. The specific type of fused ring system that can be synthesized depends on the reaction conditions and the nature of the other reactants.

Derivatization at the Nitrile Moiety

The nitrile group at the 5-position of the indole ring is a highly versatile functional group that can be converted into a variety of other functionalities. This allows for the introduction of diverse substituents and the construction of different heterocyclic rings.

Conversion to Amides and Carboxylic Acids

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid. google.com This transformation is a fundamental process in organic synthesis, as carboxylic acids are themselves versatile intermediates that can be converted into a wide range of other functional groups, such as esters, acid chlorides, and amides. The hydrolysis proceeds through an amide intermediate, which can also be isolated under controlled conditions. libretexts.orgyoutube.com The ability to convert the nitrile to a carboxylic acid significantly expands the synthetic utility of this compound.

| Transformation | Reagents and Conditions | Product Functional Group |

| Nitrile to Amide | H₂O, acid or base catalyst (controlled) libretexts.orgyoutube.com | Amide |

| Nitrile to Carboxylic Acid | H₂O, strong acid or base, heat google.com | Carboxylic Acid |

Formation of Tetrazoles and Other Nitrogen-Containing Heterocycles

The nitrile group is an excellent precursor for the synthesis of nitrogen-rich heterocycles, most notably tetrazoles. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. They are considered to be bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties and can often be used as substitutes for carboxylic acids in drug design to improve metabolic stability and other pharmacokinetic properties. nih.govthieme-connect.com The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, such as sodium azide. nih.govacs.orgsoran.edu.iq This reaction is often catalyzed by various reagents, including zinc salts or Lewis acids. soran.edu.iqorganic-chemistry.org

Beyond tetrazoles, the nitrile group can participate in reactions to form other nitrogen-containing heterocycles, such as triazoles, oxadiazoles, and thiadiazoles, depending on the reaction partners and conditions employed.

Functionalization of the Indole Nitrogen and Carbon Positions

The indole ring of this compound possesses several sites that can be functionalized to introduce additional complexity and diversity into the molecular structure.

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated, acylated, or arylated. This allows for the introduction of a wide variety of substituents at the N-1 position. Such modifications can be crucial for modulating the biological activity and physicochemical properties of the final compound.

The carbon atoms of the indole ring can also be functionalized. For example, electrophilic substitution reactions can occur at the C-3 position, which is the most nucleophilic carbon in the indole ring. Additionally, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions of the indole nucleus, provided a suitable leaving group (e.g., a halogen) is present. mdpi.comresearchgate.netnih.gov This allows for the construction of highly substituted and complex indole derivatives.

N-Alkylation and N-Acylation for Modulating Reactivity

The functionalization of the indole nitrogen through N-alkylation or N-acylation is a common strategy to modify the electronic properties and steric environment of the indole ring, often serving as a preliminary step for further transformations.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. For related indole compounds, N-alkylation is typically achieved using an alkyl halide in the presence of a base. The modification of the nitrogen atom can influence the reactivity of the C-H bonds on the carbocyclic ring, which is crucial for subsequent functionalization reactions.

N-Acylation: The introduction of an acyl group to the indole nitrogen can serve as a protecting group strategy. This modification withdraws electron density from the indole ring system, which can alter the regioselectivity of subsequent electrophilic substitution or metal-catalyzed coupling reactions. For many indole derivatives, N-acylation is a well-established method to direct reactions to specific positions on the indole core.

Direct Arylation and Alkenylation Reactions on the Indole Core

Direct C-H arylation and alkenylation are powerful, atom-economical methods for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The application of these reactions to this compound would be of significant interest for the synthesis of complex molecular architectures.

Direct Arylation: The regioselectivity of direct C-H arylation on the indole ring is highly dependent on the reaction conditions and the electronic nature of the substituents. For indole derivatives, functionalization can be directed to various positions, including the challenging C7 position. researchgate.net The presence of the methoxy group at C7 and the nitrile at C5 in the target molecule would likely exert a strong directing effect in such transformations, although specific outcomes would require empirical investigation.

Direct Alkenylation: Similar to arylation, direct C-H alkenylation introduces a vinyl group onto the indole scaffold. Research on other indoles has shown that this transformation can be achieved using various transition metal catalysts. The electronic push-pull nature of the substituents in this compound could potentially be harnessed to control the position of alkenylation.

Role in Advanced Materials Science

Indole-based compounds are known to be versatile platforms for the development of functional organic materials due to their electron-rich nature and planar structure, which facilitate π-π stacking interactions.

Precursor for Organic Semiconductors

The synthesis of a methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate derivative has been investigated as a building block for organic semiconductors, highlighting the potential of methoxy-substituted indoles in this field. chim.it The core structure of this compound, with its potential for extended conjugation through reactions at the nitrile group or on the indole core, makes it a hypothetical precursor for novel organic semiconducting materials. The inherent electronic asymmetry of the molecule could be a desirable feature for creating materials with specific charge-transport properties.

Application in Optical or Electronic Materials Development

The development of organic materials for optical and electronic applications often relies on molecules with tailored electronic properties. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) within the same conjugated system, as seen in this compound, is a common design strategy for creating molecules with nonlinear optical (NLO) properties or for use in organic light-emitting diodes (OLEDs). While this specific compound has not been explicitly studied for these applications, its structural features are characteristic of those found in advanced functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Indole (B1671886) Carbonitriles

The efficient synthesis of specifically substituted indole carbonitriles like 7-Methoxy-1H-indole-5-carbonitrile is paramount for enabling its broader investigation. Traditional methods often require harsh conditions or multiple steps, limiting yield and sustainability. Future research should focus on developing more elegant and eco-friendly synthetic routes.

A significant advancement lies in the adoption of microflow synthesis methods. Researchers at Nagoya University have demonstrated an ultrafast and simple synthetic method for producing indole derivatives that minimizes the formation of unwanted by-products like dimers, a common issue in traditional batch synthesis. eurekalert.orglabmanager.com This technique uses a small channel (around 1 mm in diameter) to achieve rapid mixing and precise control over short reaction times, which is ideal for handling unstable intermediates. eurekalert.orglabmanager.com Applying this flow chemistry approach to the synthesis of this compound could dramatically improve yield, reduce waste, and allow for safer, more scalable production. eurekalert.orglabmanager.com

Furthermore, developing novel catalytic systems is crucial. While methods exist for creating various indole derivatives, new catalysts could offer higher regioselectivity and functional group tolerance, which is essential when dealing with a multi-substituted indole like the target compound. orgsyn.org Research into metal-free synthesis, such as the two-step approach involving Dimroth equilibrium and subsequent iodine-mediated cyclization to form N-substituted indoles, presents another sustainable avenue worth exploring for this specific carbonitrile. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Feature | Traditional Batch Synthesis | Microflow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Milliseconds to minutes eurekalert.orglabmanager.com |

| By-product Formation | Prone to dimerization/multimerization eurekalert.org | Significantly reduced eurekalert.orglabmanager.com |

| Scalability | Often challenging to scale up reproducibly | Easily scalable by continuous pumping eurekalert.orglabmanager.com |

| Control over Intermediates | Limited control | Precise control over unstable intermediates labmanager.com |

| Safety | Higher risk with exothermic reactions | Improved heat dissipation and safety |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of the reaction mechanisms underpinning the formation of this compound is essential for optimizing existing synthetic routes and designing new ones. Many indole syntheses proceed through complex pathways involving reactive intermediates that are not fully understood.

For instance, the synthesis of indole derivatives from aryl triazoles involves a cascade of events, including ring-opening, Wolff rearrangement, and nucleophilic addition, before the final cyclization. mdpi.com The efficiency of such pathways can be heavily influenced by subtle electronic and steric factors. mdpi.com Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) combined with kinetic studies, to map the energy landscapes of reactions forming the 7-methoxy-indole core. Investigating the precise role of the methoxy (B1213986) and carbonitrile groups in directing the cyclization and influencing the stability of intermediates will provide invaluable data for rational reaction design.

Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) calculations have been successfully used to study the structural and spectroscopic properties of related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, and to understand intermolecular interactions like hydrogen bonding that dictate their solid-state structure. mdpi.com

This integrated approach should be applied to this compound. Computational screening can predict key properties like electronic structure, molecular orbitals (HOMO/LUMO), and potential reactivity sites. This information can guide the rational design of new derivatives with tailored characteristics for specific applications, such as optimized fluorescence for biological probes or specific binding affinities for protein targets. uni-rostock.de These theoretical predictions would then be validated through targeted synthesis and experimental testing, creating an efficient feedback loop for molecular innovation.

Exploration of New Chemical Transformations for Enhanced Chemical Diversification

The this compound scaffold is ripe for chemical exploration. The indole ring system and the nitrile functional group are both versatile handles for a wide array of chemical transformations, allowing for the creation of diverse molecular libraries.

Future work should focus on leveraging modern cross-coupling reactions to modify the indole core. For example, methods developed for the functionalization of other indole-2-carbonitriles, such as Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions at an iodinated position, could be adapted. mdpi.com This would allow for the introduction of a vast range of substituents (alkynes, aryl groups, etc.) at specific positions on the this compound backbone. Furthermore, the carbonitrile group itself can be transformed into other valuable functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), further expanding the chemical space accessible from this starting material.

Table 2: Potential Chemical Transformations for Diversification

| Starting Moiety | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Indole Core (C-H) | C-H Activation/Functionalization | C-Aryl, C-Alkyl, C-Halogen | Building blocks for complex molecules |

| Indole Core (N-H) | N-Alkylation / N-Arylation | N-Substituted Indoles | Modulation of biological activity |

| 5-Carbonitrile | Reduction | Primary Amine | Introduction of basic center, linker |

| 5-Carbonitrile | Hydrolysis | Carboxylic Acid | Bioisosteric replacement, conjugation |

Potential in Emerging Advanced Material Science Applications

While indoles are well-established in pharmaceuticals, their application in material science is a rapidly emerging field. The unique electronic properties of the indole ring, which can be fine-tuned by substituents, make them attractive candidates for organic electronics and sensor technology. uni-rostock.de Heterocycles like indoles and purines are known to possess fluorescent properties and are used as probes to study biological processes. mdpi.com

The specific electronic profile of this compound, with its electron-donating methoxy group and electron-withdrawing nitrile group, suggests it could possess interesting photophysical properties, such as solvatochromism or aggregation-induced emission. Future research should investigate its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent probe for detecting specific analytes. Its ability to participate in hydrogen bonding and π-π stacking could also be exploited for the design of self-assembling materials and liquid crystals.

High-Throughput Synthesis and Screening for Novel Chemical Entities

To unlock the full therapeutic or material potential of the this compound scaffold, a move towards high-throughput (HTS) methodologies is essential. Automated synthesis platforms, which may utilize techniques like acoustic droplet ejection, can rapidly generate large libraries of derivatives in a miniaturized (nanomole) scale. nih.gov This allows for the efficient exploration of a vast chemical space, testing a wide range of building blocks and functional group compatibilities in a short time frame. nih.gov

An HTS workflow could be designed around the this compound core. A library of analogues could be synthesized by varying substituents at the N1 position or by further functionalizing the benzene (B151609) portion of the indole. This library would then be subjected to high-throughput screening assays to identify hits for desired biological activities (e.g., kinase inhibition, antimicrobial effects) or material properties. This approach dramatically accelerates the discovery process, moving from a single compound to a family of optimized molecules with demonstrated utility. nih.govonlinescientificresearch.com

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-1H-indole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing the indole scaffold via nucleophilic substitution or cross-coupling reactions. For example, introducing the methoxy group at the 7-position may involve methoxylation under basic conditions (e.g., NaOMe/DMF at 80°C), while the nitrile group at the 5-position can be introduced via cyanation using CuCN or Pd-catalyzed cyanation reagents . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature is critical to avoid side reactions like over-oxidation. Yields typically range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR resolves methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). NMR confirms the nitrile carbon (δ ~110–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H] = 187.0743 for CHNO) .

- IR : Strong absorption at ~2200 cm confirms the nitrile group .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC-UV at 254 nm. For light-sensitive groups (e.g., nitrile), use amber vials and inert atmospheres (N) to prevent photolytic decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for indole derivatives like this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to control for cell-specific responses .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (if applicable) via X-ray crystallography (using SHELXL ) or NOESY NMR .

- Meta-Analysis : Compare datasets using platforms like PubChem BioAssay to identify outliers or methodological biases .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities for target receptors (e.g., serotonin receptors) .

- ADMET Prediction : Tools like SwissADME estimate logP (target <3), solubility (AlogPS), and CYP450 interactions. For example, substituting the methoxy group with a hydroxyl improves solubility but may reduce BBB penetration .

Q. What experimental approaches address the lack of thermodynamic data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N. Compare to structurally similar indoles (e.g., 5-cyanoindole derivatives: mp ~200–220°C ).

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, validated by UV-Vis calibration curves. Typical solubility for nitrile-containing indoles is <1 mg/mL in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.